molecular formula C14H16O3 B14095984 Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate

Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate

Cat. No.: B14095984
M. Wt: 232.27 g/mol
InChI Key: IQYXQOWNRBJGSQ-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a cyclopropyl ring attached to a phenyl group, which is further connected to an ethyl ester moiety. The compound’s distinct structure imparts specific chemical properties that make it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of a phenyl-substituted cyclopropane with ethyl acetoacetate under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Types of Reactions:

    Oxidation: Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and phenyl group provide a rigid and planar structure that can fit into specific binding sites, inhibiting or modulating the activity of target proteins. This interaction can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate
  • 4-Hydroxy-2-quinolones
  • Sulfonamides

Comparison: Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is unique due to its cyclopropyl ring, which imparts specific steric and electronic properties not found in many other compounds. This structural feature allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development. In contrast, compounds like 4-hydroxy-2-quinolones and sulfonamides have different core structures and functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 3-oxo-3-[(1S,2S)-2-phenylcyclopropyl]propanoate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m1/s1

InChI Key

IQYXQOWNRBJGSQ-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.